N-{5-[(2,6-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide
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Overview
Description
N-{5-[(2,6-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonamide group and an ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2,6-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide typically involves a multi-step process. One common method includes the reaction of 2,6-dimethylphenylamine with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with 2-ethoxyphenylacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Advanced purification techniques, including recrystallization and chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2,6-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{5-[(2,6-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[(2,6-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as anti-inflammatory activity. The ethoxyphenyl moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-5-[(2,6-dimethylphenyl)sulfamoyl]-2-fluorobenzamide
- 5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
Uniqueness
N-{5-[(2,6-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research domains.
Properties
IUPAC Name |
N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-5-24-17-10-9-15(11-16(17)19-14(4)21)25(22,23)20-18-12(2)7-6-8-13(18)3/h6-11,20H,5H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTKYYMLYCTULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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